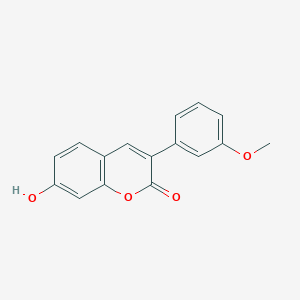

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one

Übersicht

Beschreibung

“7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one” is a type of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . It is also known as a 3-phenylcoumarin . This compound is a flavonoid and has been isolated from natural Salvia elegans .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular formula of “this compound” is C16H12O4 . Its average mass is 268.264 Da and its monoisotopic mass is 268.073547 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Catalysis in Organic Synthesis : This compound has been employed in the synthesis of Warfarin and its analogues, using novel polystyrene-supported TBD catalysts. These catalytic systems demonstrated promising properties and could be easily recovered and reused (Alonzi et al., 2014).

Biological Activity

- Antihyperlipidemic Potential : A study demonstrated that derivatives of this compound reduced the atherogenic index and downregulated Nrf2 and GPx gene expressions in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

- Antimicrobial and Antioxidant Activity : Compounds synthesized from 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one have been tested for antimicrobial and antioxidant activity. This highlights its potential in the development of new antibacterial and antifungal agents (Hatzade et al., 2008).

Antitumor Potential

- Anticancer Properties : A methoxyflavonol derivative of this compound showed significant antitumor activity in human colon cancer cells, pointing to its potential as a therapeutic agent in cancer treatment (Lee et al., 2014).

Chemical Properties and Structure

- Crystallographic Studies : The compound's crystal structure and its derivatives have been extensively studied, providing insights into its molecular arrangement and potential applications in material science and drug design (Liu et al., 2008; Ikram et al., 2018).

Antiviral Activity

- Anti-Tobacco Mosaic Virus Activity : Phenolic compounds derived from this chemical have shown potential anti-Tobacco Mosaic Virus activity, suggesting its use in agricultural or virological applications (Li et al., 2015).

Fluorescence Properties

- Fluorescence Applications : Syntheses of derivatives have shown excellent fluorescence properties, making them potentially useful in imaging and diagnostic applications (Shi et al., 2017).

Additional Applications

- Novel Antibacterial Agents : New derivatives containing 2H-chromen-2-one moiety were synthesized and displayed potent antibacterial and antifungal activities, indicating potential for developing new antimicrobial drugs (Mahesh et al., 2022).

Wirkmechanismus

Target of Action

Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

It is known to have an anti-anxiety effect . This suggests that it may interact with targets in the central nervous system, possibly modulating neurotransmitter activity or receptor function.

Biochemical Pathways

Given its anti-anxiety effect, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .

Result of Action

Its anti-anxiety effect suggests that it may modulate neuronal activity, potentially altering the balance of neurotransmitters in the brain .

Biochemische Analyse

Biochemical Properties

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and contributing to its antioxidant effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress. This compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Moreover, it influences cellular metabolism by enhancing the activity of antioxidant enzymes, which helps in mitigating oxidative damage to cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation. For example, its binding to COX and LOX enzymes results in the inhibition of their activity, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to the upregulation of antioxidant genes and downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects over extended periods, both in vitro and in vivo. Its stability can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without any noticeable toxicity. At higher doses, some adverse effects such as gastrointestinal discomfort and liver toxicity have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolites formed are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the blood can aid in its distribution to various tissues, ensuring its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be targeted to specific organelles such as mitochondria, where it exerts its antioxidant effects. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(3-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(7-13)14-8-11-5-6-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWCJEVIJWQBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

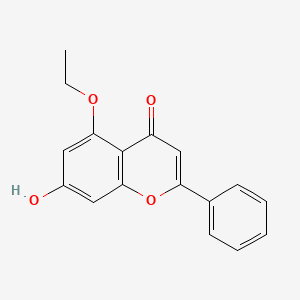

![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)

![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)

![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525056.png)

![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6525060.png)

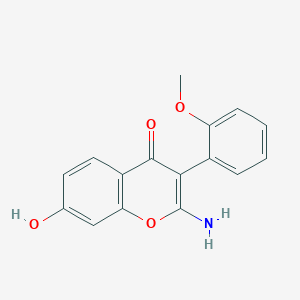

![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B6525062.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)

![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)